5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine
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Overview
Description
5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine is a heterocyclic compound that contains a pyrimidine ring substituted with a nitro group and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Nitro Group: Nitration of the pyrimidine ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran group can be introduced via a nucleophilic substitution reaction using a suitable tetrahydrofuran derivative and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, and sodium borohydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and alkylating agents.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-nitro-2,4-diaminopyrimidine: Lacks the tetrahydrofuran moiety but shares the nitro and pyrimidine core.
2,4-diamino-5-(tetrahydrofuran-2-yl)pyrimidine: Lacks the nitro group but contains the tetrahydrofuran and pyrimidine core.
Uniqueness
5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine is unique due to the presence of both the nitro group and the tetrahydrofuran moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c10-8-7(14(15)16)5-12-9(13-8)11-4-6-2-1-3-17-6/h5-6H,1-4H2,(H3,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNKQRYHFPYUHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC=C(C(=N2)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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